molecular formula C17H16N4O2S2 B276197 N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea

N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea

货号 B276197
分子量: 372.5 g/mol
InChI 键: FPLYSCHUIAQERN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea, also known as TAK-659, is a small molecule inhibitor that targets non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea prevents the activation of downstream signaling pathways, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has been shown to have a selective and potent inhibitory effect on BTK. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has demonstrated efficacy in reducing tumor growth and improving survival rates.

实验室实验的优点和局限性

One advantage of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea is its specificity for BTK, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in humans.

未来方向

Several future directions for research on N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea include:
1. Clinical trials to evaluate the safety and efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in humans with NHL and CLL.
2. Studies to identify biomarkers that can predict response to N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea and help guide patient selection.
3. Investigation of combination therapies that can enhance the efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea.
4. Development of new BTK inhibitors with improved pharmacokinetic properties and reduced risk of resistance.
5. Preclinical studies to evaluate the potential of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in other B-cell malignancies.
In conclusion, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea shows great potential as a targeted therapy for NHL and CLL. Its specific inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further clinical development. Future research will help to better understand its mechanisms of action, identify biomarkers for patient selection, and explore its potential in other cancer types.

合成方法

The synthesis of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea involves several steps, including the reaction of 6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-amine with 2-chloro-N-methylacetamide, followed by the addition of thioacetic acid and urea. The final product is obtained through purification and crystallization.

科学研究应用

N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has been extensively studied in preclinical models of NHL and CLL. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea also blocks the activation of B-cell receptor signaling pathways, which are essential for the survival and growth of cancer cells.

属性

产品名称

N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea

分子式

C17H16N4O2S2

分子量

372.5 g/mol

IUPAC 名称

N-(methylcarbamoyl)-2-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C17H16N4O2S2/c1-10-4-3-5-11(6-10)13-7-12-15(25-13)16(20-9-19-12)24-8-14(22)21-17(23)18-2/h3-7,9H,8H2,1-2H3,(H2,18,21,22,23)

InChI 键

FPLYSCHUIAQERN-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)NC(=O)NC

规范 SMILES

CC1=CC(=CC=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)NC(=O)NC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。